H-PHE-LYS-ALA-BETA-CYCLOHEXYL-ALA-BETA-CYCLOHEXYL-ALA-LEU-D-ALA-ARG-OH
H-PHE-LYS-ALA-BETA-CYCLOHEXYL-ALA-BETA-CYCLOHEXYL-ALA-LEU-D-ALA-ARG-OH
Brand Name:
Vulcanchem
CAS No.:
133214-60-5
VCID:
VC0148556
InChI:
InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)/t32-,33+,37+,38+,39+,40+,41+,42+/m1/s1
SMILES:
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N
Molecular Formula:
C51H86N12O9
Molecular Weight:
1011.324
H-PHE-LYS-ALA-BETA-CYCLOHEXYL-ALA-BETA-CYCLOHEXYL-ALA-LEU-D-ALA-ARG-OH
CAS No.: 133214-60-5
Main Products
VCID: VC0148556
Molecular Formula: C51H86N12O9
Molecular Weight: 1011.324
CAS No. | 133214-60-5 |
---|---|
Product Name | H-PHE-LYS-ALA-BETA-CYCLOHEXYL-ALA-BETA-CYCLOHEXYL-ALA-LEU-D-ALA-ARG-OH |
Molecular Formula | C51H86N12O9 |
Molecular Weight | 1011.324 |
IUPAC Name | (2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)/t32-,33+,37+,38+,39+,40+,41+,42+/m1/s1 |
Standard InChIKey | XKNJKFNVOQXGSP-NJVWAKBPSA-N |
SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N |
PubChem Compound | 102602415 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume